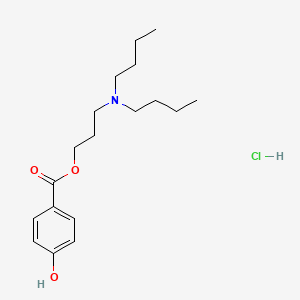

3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride)

Descripción general

Descripción

3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride) is a chemical compound with the molecular formula C18H30ClNO3 and a molecular weight of 343.89 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride) typically involves the esterification of 4-hydroxybenzoic acid with 3-(dibutylaMino)propyl alcohol in the presence of an acid catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high throughput .

Análisis De Reacciones Químicas

Types of Reactions

3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include various hydroxy derivatives, quinones, and substituted benzoates .

Aplicaciones Científicas De Investigación

Chemical Applications

Reagent in Organic Synthesis

- The compound serves as a critical reagent in organic synthesis, facilitating the formation of various chemical compounds. Its dibutylamino group enhances its reactivity and solubility, making it suitable for complex chemical reactions.

Precursor for Synthetic Intermediates

- It is utilized as a precursor in the synthesis of other chemical entities, particularly in the pharmaceutical industry. For instance, it can be transformed into more complex molecules through various chemical pathways, including esterification and hydrolysis.

Biological Applications

Biochemical Assays

- In biological research, 3-(dibutylamino)propyl 4-hydroxybenzoate (Hydrochloride) is employed in biochemical assays to study enzyme activities. Its ability to modulate enzyme functions makes it a valuable tool for researchers investigating metabolic pathways.

Drug Delivery Systems

- Preliminary studies suggest that this compound can influence membrane permeability, thus enhancing drug absorption rates. Its surfactant properties allow it to interact effectively with cell membranes, making it a potential candidate for use as an adjuvant in drug delivery systems.

Medical Applications

Therapeutic Properties

- Research indicates that 3-(dibutylamino)propyl 4-hydroxybenzoate (Hydrochloride) may possess antimicrobial and anti-inflammatory effects. These properties are being investigated for potential therapeutic applications in treating infections and inflammatory conditions.

Case Study: Antimicrobial Activity

- A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results demonstrated significant inhibition of bacterial growth, highlighting its potential as a therapeutic agent in infectious disease management.

Industrial Applications

Formulation of Preservatives

- The compound is utilized in formulating preservatives and stabilizers for industrial products. Its effectiveness in preventing microbial growth makes it suitable for use in cosmetics and food products.

Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Propyl 4-hydroxybenzoate | Ester of p-hydroxybenzoic acid | Commonly used as a preservative |

| Butyl 4-hydroxybenzoate | Paraben derivative | Similar applications in preservation |

| Benzyltrimethylammonium chloride | Quaternary ammonium compound | Stronger antimicrobial activity |

Mecanismo De Acción

The mechanism of action of 3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride) involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions result in its observed biological effects, such as antimicrobial and anti-inflammatory activities .

Comparación Con Compuestos Similares

Similar Compounds

Propyl 4-hydroxybenzoate:

Butyl 4-hydroxybenzoate: Another paraben derivative with similar applications in preservation and stabilization.

Uniqueness

3-(dibutylaMino)propyl 4-hydroxybenzoate (Hydrochloride) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibutylamino group enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .

Actividad Biológica

3-(dibutylamino)propyl 4-hydroxybenzoate (Hydrochloride), commonly referred to as DBAP, is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

DBAP is characterized by its dibutylamino group attached to a propyl chain linked to a 4-hydroxybenzoate moiety. This structure contributes to its surfactant properties, which can influence cell membrane dynamics and interactions.

Biological Activity Overview

The biological activity of DBAP is primarily attributed to its ability to interact with biological membranes and modulate various cellular processes. Key areas of research include:

- Antioxidant Activity : DBAP exhibits antioxidant properties that can protect cells from oxidative stress. Studies have shown that it can quench free radicals and reduce cellular damage induced by reactive oxygen species (ROS) .

- Hormonal Modulation : The compound has been investigated for its role as a juvenile hormone mimic in insects, suggesting potential applications in pest control . Research indicates that it can induce precocious metamorphosis in larvae, highlighting its endocrine-disrupting capabilities.

- Cytotoxic Effects : Preliminary studies suggest that DBAP may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

1. Antioxidant Properties

A study demonstrated that DBAP effectively reduced lactate dehydrogenase leakage in rat hepatocytes exposed to tert-butyl hydroperoxide (t-BHP), indicating protective effects against oxidative damage .

| Concentration (mg/ml) | LDH Leakage (% Control) |

|---|---|

| 0.10 | 25 |

| 0.20 | 15 |

2. Insect Hormonal Activity

In a controlled experiment, DBAP was administered to newly molted larvae of Bombyx mori at varying doses. Results showed that at lower concentrations, it induced precocious metamorphosis, while higher concentrations exhibited juvenile hormone-like activity .

| Dose (ppm) | Precocious Metamorphosis (%) |

|---|---|

| 50 | 70 |

| 200 | 50 |

3. Cytotoxicity Studies

Research evaluating the cytotoxic effects of DBAP on SH-SY5Y neuroblastoma cells indicated that the compound could induce cell death through oxidative stress pathways. The study utilized calcein-AM assays to measure cell viability post-treatment with DBAP .

Structure-Activity Relationship (SAR)

The efficacy of DBAP is influenced by its structural components. Modifications to the dibutylamino group or the hydroxybenzoate moiety can enhance or diminish its biological activity. For instance, variations in the alkyl chain length have shown a direct correlation with increased antioxidant capacity and hormonal activity .

Conclusion and Future Directions

DBAP presents a multifaceted profile of biological activities, particularly in antioxidant defense and hormonal modulation. Its surfactant properties make it a candidate for further exploration in both pharmaceutical and agricultural applications. Future research should focus on:

- Detailed mechanistic studies to elucidate the pathways through which DBAP exerts its effects.

- Clinical trials to assess safety and efficacy in potential therapeutic contexts.

- Exploration of analogs with modified structures for enhanced biological activity.

Propiedades

IUPAC Name |

3-(dibutylamino)propyl 4-hydroxybenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-22-18(21)16-8-10-17(20)11-9-16;/h8-11,20H,3-7,12-15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFQDHOPIXEMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415565-00-2 | |

| Record name | Benzoic acid, 4-hydroxy-, 3-(dibutylamino)propyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415565-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.